M-Cresol-D3 (methyl-D3)

説明

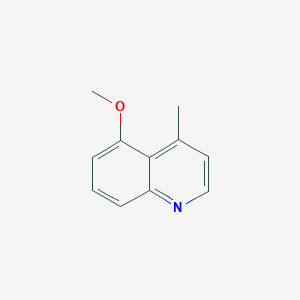

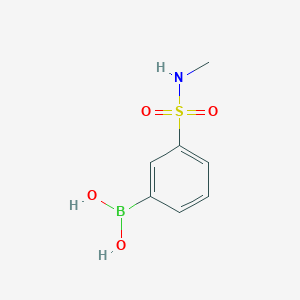

M-Cresol-D3, also known as Methyl-D3, is a deuterium-labeled derivative of M-Cresol. It is an organic compound with the formula CH3C6H4(OH) . It is a colorless, viscous liquid that is used as an intermediate in the production of other chemicals . It is a derivative of phenol and is an isomer of p-cresol and o-cresol .

Synthesis Analysis

The synthesis of M-Cresol-D3 (Methyl-D3) involves a reaction with 1-methoxy-3-(2H3)methylbenzene and BBr3 (boron tribromide) in dichloromethane at -60 °C . The resulting solution is stirred for 2 hours at 0 °C. The reaction is then quenched by the addition of water/ice .

Molecular Structure Analysis

The molecular formula of M-Cresol-D3 (Methyl-D3) is CD3C6H4OH . The molecular weight is 111.16 g/mol.

Chemical Reactions Analysis

M-Cresol, the non-deuterated form of M-Cresol-D3, is a precursor to numerous compounds. Important applications include pesticides such as fenitrothion and fenthion, synthetic vitamin E by methylation to give 2,3,6-trimethylphenol, antiseptics, such as amylmetacresol, and as a solvent for polymers .

Physical And Chemical Properties Analysis

M-Cresol-D3 (Methyl-D3) is a colorless to yellowish liquid . It is sensitive to air, light, and heat, and is also hygroscopic . It can react vigorously with strong oxidizers and strong bases . It reacts violently with nitric acid, oleum, chlorosulfonic acid, metals, and strong acids .

科学的研究の応用

Biotechnological Products and Process Engineering

M-Cresol-D3 (methyl-D3) has been used in the biotechnological production of m-cresol. In a study, a platform was constructed for the overproduction of m-cresol in a modified fungus Aspergillus nidulans FGSC no. A1145∆ST∆EM . The titer of m-cresol reached 2.03 g/L via fed-batch culture .

Microbial Cell Factory

The chassis cell A. nidulans A1145∆ST∆EM was proved to possess better tolerance to m-cresol than yeast, as it could grow in the liquid medium containing up to 2.5 g/L of m-cresol . This shows that A. nidulans has great potential to be further engineered for industrial production of m-cresol .

Analytical Applications

The deuterated nature of M-Cresol-D3 (methyl-D3) makes it a valuable tool in analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy . Researchers can leverage the compound’s distinct isotopic signature to gain deeper insights into complex chemical systems and reaction mechanisms .

Production of Medicines

M-Cresol is one of the most important flavors and platform materials in the fine chemical industry, which has been applied widely for the production of medicines .

Production of Farm Chemicals

M-Cresol is also used in the production of farm chemicals .

Production of Spices and Dyes

Safety and Hazards

M-Cresol-D3 (Methyl-D3) should be handled with care. Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition. Do not ingest. Do not breathe vapors or spray mist . Handle in accordance with good industrial hygiene and safety practice .

Relevant Papers

The relevant papers retrieved include a study on the bioconversion of wastewater-derived cresols to methyl muconic acids for use as polymer building blocks and plasticizers . Another paper discusses the production of 3-methylphenol (3-MP) in the yeast Saccharomyces cerevisiae .

作用機序

Target of Action

M-Cresol-D3 (methyl-D3) is a derivative of M-Cresol, an organic compound that primarily targets Insulin in humans . Insulin is a hormone that plays a crucial role in regulating blood glucose levels.

Mode of Action

It is known that m-cresol, the parent compound, interacts with its target, insulin, in a yet unspecified manner

Biochemical Pathways

M-Cresol, from which M-Cresol-D3 (methyl-D3) is derived, can be converted into methyl muconic acids via the heterologous aromatic hydroxylase DmpKLMNOP from Pseudomonas putida CF600 This conversion is part of a larger biochemical pathway that involves the degradation of cresols

Pharmacokinetics

The parent compound, m-cresol, has been found to have unspecified absorption, distribution, metabolism, and excretion properties . These properties can impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

It is known that the parent compound, m-cresol, has antimicrobial properties and is used as a preservative in multi-dose peptide and protein formulations

Action Environment

The action, efficacy, and stability of M-Cresol-D3 (methyl-D3) can be influenced by various environmental factors. For instance, the parent compound, M-Cresol, can be degraded in a variety of environmental conditions, including through chemical treatment methods such as chemical adsorption, photocatalytic degradation, electrocatalytic degradation, and catalytic wet oxidation

特性

IUPAC Name |

3-(trideuteriomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSSMJSEOOYNOY-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

M-Cresol-D3 (methyl-D3) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Methyl-5-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1418716.png)

![N'-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylformimidamide](/img/structure/B1418724.png)

![[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine](/img/structure/B1418729.png)